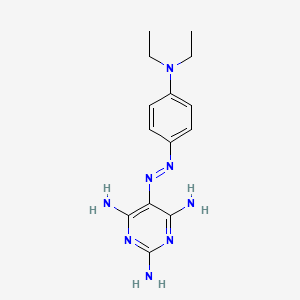
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with amino groups and a phenylazo group containing a diethylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 4-diethylaminobenzenediazonium chloride, followed by coupling with 2,4,6-triaminopyrimidine. The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives where the azo group is reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts color properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The presence of amino groups and the azo linkage play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triamino-1,3,5-triazine:
2,4,6-Triamino-1,3,5-triazine-1,3-dioxide: An energetic material with applications in explosives.
2,4,6-Triamino-5-pyrimidinecarbonitrile: Used as a reference standard in environmental analysis.
Uniqueness
2,4,6-Triamino-5-(p-diethylamino)phenylazopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
4449-92-7 |
|---|---|
Molekularformel |
C14H20N8 |
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
5-[[4-(diethylamino)phenyl]diazenyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H20N8/c1-3-22(4-2)10-7-5-9(6-8-10)20-21-11-12(15)18-14(17)19-13(11)16/h5-8H,3-4H2,1-2H3,(H6,15,16,17,18,19) |
InChI-Schlüssel |
OCSWUURZJAUGBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)
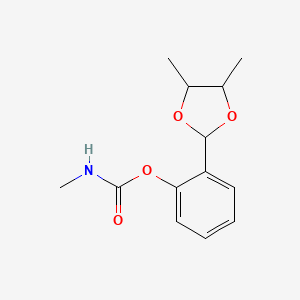
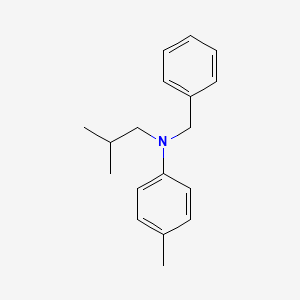
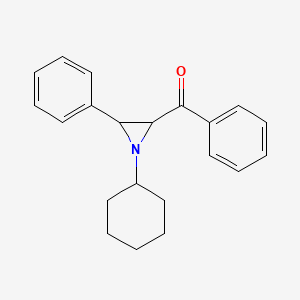


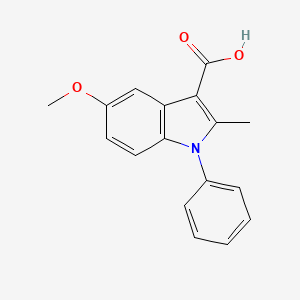
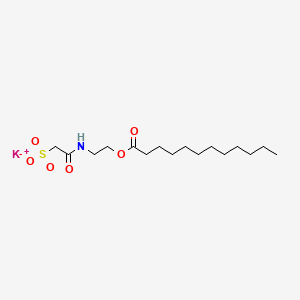
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
